![molecular formula C11H9N5OS2 B5010758 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5010758.png)

5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

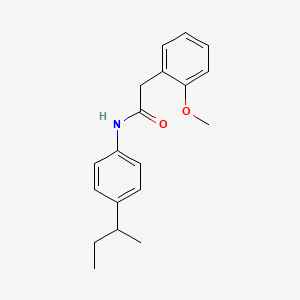

Descripción

This compound is part of a class of chemicals that have garnered interest in various fields of chemistry due to their diverse range of biological activities and their potential applications in material science. The focus on this compound stems from its unique structural features, which include the 1,3,4-thiadiazole and 1,3,4-oxadiazole rings, known for their pharmacological importance and their role in materials chemistry.

Synthesis Analysis

The synthesis of 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine and related compounds often involves cyclization reactions, where thiosemicarbazides or thiohydrazides are cyclized into the thiadiazole ring in the presence of a catalyst such as manganese(II) nitrate. These reactions typically result in the formation of the thiadiazole and oxadiazole rings through the loss of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

Structural analysis through X-ray diffraction and DFT studies reveals that these compounds often exhibit intramolecular and intermolecular hydrogen bonding, stabilizing their structures. The geometry optimization using DFT methods aligns well with the single crystal X-ray data, indicating stable molecular configurations due to negative values of HOMO and LUMO energies (Dani et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins like aldose reductase .

Mode of Action

It’s known that the compound likely interacts with its targets through the nitrogen atoms . The interaction with the target protein may lead to changes in the protein’s function, thereby exerting its effects.

Biochemical Pathways

Based on the potential target (aldose reductase), it could be involved in the polyol pathway, which plays a role in glucose metabolism .

Pharmacokinetics

The compound’s molecular weight (26523) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

Similar compounds have shown significant antibacterial activity against salmonella typhi , suggesting that this compound may also have antimicrobial properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is solid at room temperature , which could affect its solubility and therefore its bioavailability and efficacy

Análisis Bioquímico

Biochemical Properties

5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are crucial as they can modulate neurotransmitter levels in the nervous system, potentially offering therapeutic benefits for neurodegenerative diseases . Additionally, the compound’s interaction with bacterial enzymes suggests its potential as an antibacterial agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it influences cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions . The compound also acts as an inhibitor of specific signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune responses . Additionally, it can modulate gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . In in vitro studies, the compound’s effects on cell viability and apoptosis were consistent over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s accumulation in vital organs and its interaction with cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also affected by binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also translocate to the nucleus, where it affects gene expression by binding to DNA and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its interaction with cellular components .

Propiedades

IUPAC Name |

5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-6-8-13-14-9(17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTRHTGDMZEYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)

![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)

![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)

![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)

![N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)

![1-methyl-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5010770.png)

![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)